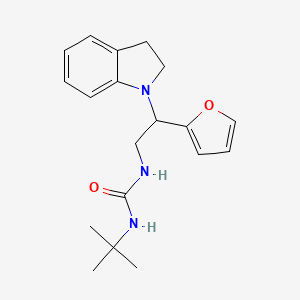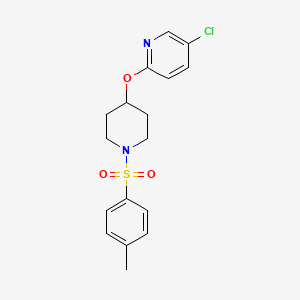![molecular formula C17H13N3O3S B2383668 2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione CAS No. 1286703-93-2](/img/structure/B2383668.png)
2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It has a molecular formula of C16H19N3O2S and a molecular weight of 317.4 g/mol . The structure of the compound includes a thiazolo[3,2-a]pyrimidin-5-one scaffold .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Biginelli reaction and Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides have been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidin-5-one scaffold . The InChI string for this compound is InChI=1S/C16H19N3O2S/c1-11-9-14 (20)19-13 (10-22-16 (19)18-11)7-8-17-15 (21)12-5-3-2-4-6-12/h2-3,9-10,12H,4-8H2,1H3, (H,17,21) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.4 g/mol. It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity. The compound has one hydrogen bond donor and four hydrogen bond acceptors. It has a rotatable bond count of 4. The topological polar surface area of the compound is 87.1 Ų .
Scientific Research Applications
Synthesis of Human Gonadotropin-Releasing Hormone (hGnRH) Receptor Antagonists
One significant application involves the efficient synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones, which have been applied in the rapid syntheses of human gonadotropin-releasing hormone (hGnRH) receptor antagonists. These antagonists have shown binding affinity in the low nanomolar range, indicating their potential in medical research, particularly in the study of reproductive health (Pontillo & Chen, 2005).
Development of Anti-Inflammatory and Analgesic Agents
Another application is seen in the synthesis of novel compounds derived from visnaginone and khellinone, which have exhibited significant anti-inflammatory and analgesic activities. These compounds have been used as a basis for preparing heterocyclic compounds like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide, showing high inhibitory activity on COX-2 selectivity and analgesic activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
pH-Sensing Application
Moreover, derivatives of pyrimidine-phthalimide have been designed for pH-sensing applications. These compounds, due to their donor–π–acceptor structures, exhibit solid-state fluorescence emission and positive solvatochromism, making them potential candidates for developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Antimicrobial Activity
Some isoindoline-1,3-dione derivatives have demonstrated promising antimicrobial activities against various bacterial and fungal strains, showcasing their potential in addressing antibiotic resistance and developing new antimicrobial agents (Lamie, 2008).
Anticancer Applications
Additionally, hybrids of natural alkaloids with thieno[2,3-d]pyrimidinones have been explored for their cytotoxic activities against different types of human cancer cells. These studies indicate the potential therapeutic applications of such hybrids in cancer treatment (Nie et al., 2018).
properties
IUPAC Name |
2-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-10-8-14(21)20-11(9-24-17(20)18-10)6-7-19-15(22)12-4-2-3-5-13(12)16(19)23/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHQCSMBBVMMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

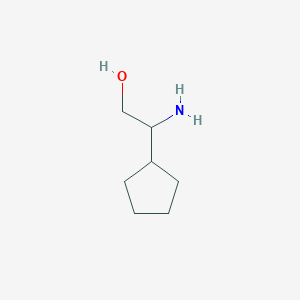
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)
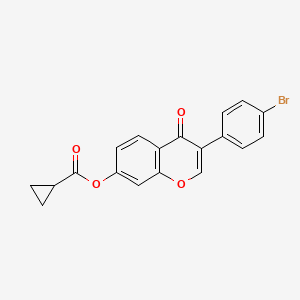
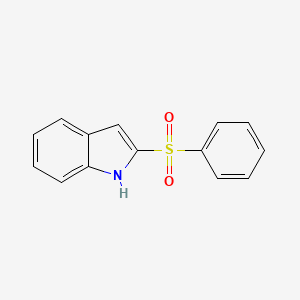
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
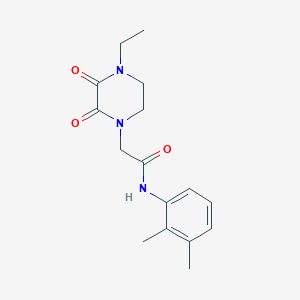
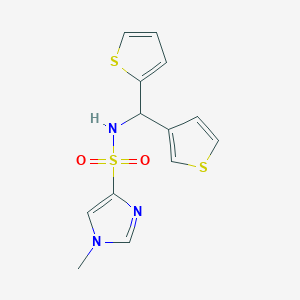
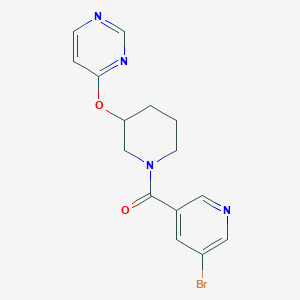
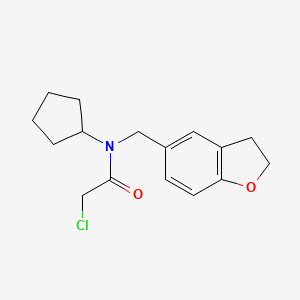
![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)
